Hexadecyltrimethylammonium chloride

描述

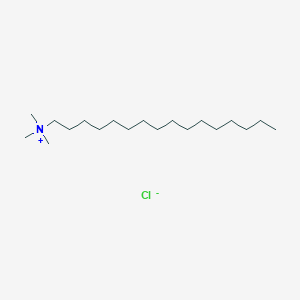

Hexadecyltrimethylammonium chloride is a cationic surfactant with the chemical formula C19H42ClN. It is commonly used in various industrial and scientific applications due to its surface-active properties. This compound is known for its ability to form micelles in aqueous solutions, making it useful in a wide range of applications from detergents to pharmaceuticals .

准备方法

Hexadecyltrimethylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecylamine with methyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity .

化学反应分析

Decomposition and Thermal Reactivity

HTAC exhibits thermal instability under specific conditions. When heated to decomposition temperatures (~750°F), it emits toxic fumes including hydrogen chloride (HCl) , nitrogen oxides (NOₓ) , and carbon oxides (CO/CO₂) . Key thermal properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 70°C | |

| Decomposition Temperature | ~750°F (USCG data) | |

| Vapor Pressure | 2.8×10⁻¹⁰ mm Hg (estimated) |

HTAC does not hydrolyze in environmental conditions due to the absence of hydrolyzable functional groups but reacts with atmospheric hydroxyl radicals at a rate constant of 3.4×10⁻¹¹ cm³/molecule-sec , leading to an atmospheric half-life of ~11 hours .

Materials Science

-

Templates mesoporous silica structures when combined with sodium silicate, producing rod-like morphologies .

-

Used in polymethylsilsesquioxane aerogel (PMSQ) synthesis via hydrolysis of methyltrimethoxysilane .

Environmental Degradation Pathways

HTAC undergoes biodegradation and photodegradation under environmental conditions:

| Degradation Type | Half-Life/Degradation Rate | Source |

|---|---|---|

| Microbial (Ohio River) | 3.1 days at 20°C, pH 6.9 | |

| Sturm Test (aerobic) | 84% degradation in 13 days | |

| Atmospheric OH Radicals | 11-hour half-life |

Bioconcentration potential is moderate (BCF = 71), driven by its log Kow of 3.23 .

Incompatibility-Driven Reactions

HTAC reacts hazardously with:

These reactions often produce toxic gases (e.g., HCl) and necessitate strict handling protocols .

Surface Activity and Colloidal Interactions

As a surfactant, HTAC forms micelles critical in solubilization processes . Its critical micelle concentration (CMC) and aggregation behavior depend on counterion interactions and temperature, though specific CMC values require contextual experimental data .

This synthesis of HTAC’s reactivity highlights its dual role as a synthetic tool and environmental actor, necessitating careful handling in industrial and research settings.

科学研究应用

Biochemical Research Applications

1.1 Membrane Protein Studies

Hexadecyltrimethylammonium chloride is widely used in biochemical research for its ability to mimic cellular environments. It integrates into phospholipid bilayers, modulating membrane fluidity and permeability. This property is crucial for isolating and stabilizing membrane proteins, allowing researchers to study their functions outside of cellular contexts .

1.2 Nucleic Acid Research

In nucleic acid research, this compound facilitates the formation of micellar complexes with DNA. This characteristic is vital for protecting DNA during manipulation and enhances gene delivery methods . Its role as a solubilizing agent helps maintain the functionality of biomolecules in various experimental setups.

Antimicrobial Applications

This compound exhibits significant antimicrobial properties due to its ability to disrupt microbial membranes through electrostatic interactions with negatively charged components of bacterial cells. This makes it a valuable compound in antimicrobial efficacy assays . Research has shown that certain strains of bacteria can utilize this compound as a carbon and energy source, indicating its potential role in bioremediation efforts .

Material Science Applications

3.1 Synthesis of Hybrid Aerogels

In material science, this compound is utilized in the synthesis of organic-inorganic hybrid aerogels. These materials are created using a modified sol-gel process that incorporates the surfactant to enhance hydrophilicity and prevent phase separation during gel formation . The resultant aerogels exhibit unusual flexibility and transparency, making them suitable for various applications in insulation and filtration technologies.

3.2 Coagulation and Conditioning Agents

This compound serves as a coagulant in the production of antibiotics and as a conditioning agent in hair care products. Its surfactant properties allow it to function effectively as a softener and conditioner in textile processing as well .

Safety and Environmental Considerations

While this compound has numerous beneficial applications, it also poses certain health risks. It is classified as harmful if swallowed or if it comes into contact with skin, causing severe irritation and potential damage to eyes . Furthermore, it is very toxic to aquatic life, necessitating careful handling and disposal practices to mitigate environmental impacts.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biochemical Research | Membrane protein isolation; DNA complex formation | Enhances protein stability; protects DNA |

| Antimicrobial Research | Efficacy assays; bioremediation | Disrupts microbial membranes |

| Material Science | Hybrid aerogel synthesis; textile conditioning | Improves material properties; prevents phase separation |

| Safety Considerations | Toxicity profiles; environmental impact | Requires careful handling |

作用机制

The mechanism of action of hexadecyltrimethylammonium chloride involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, leading to disruption of the membrane structure and eventual cell lysis . This property is particularly useful in its application as an antimicrobial agent.

相似化合物的比较

Hexadecyltrimethylammonium chloride is similar to other quaternary ammonium compounds such as cetyltrimethylammonium bromide and dodecyltrimethylammonium chloride. it is unique in its longer alkyl chain, which enhances its surface-active properties and makes it more effective in applications requiring strong surfactant action . Other similar compounds include trimethyloctadecylammonium chloride and (3-aminopropyl)triethoxysilane .

生物活性

Hexadecyltrimethylammonium chloride (HTAC), a cationic surfactant, is widely studied for its biological activity due to its unique chemical structure and properties. This article delves into its mechanisms of action, biological effects, and applications in various research fields.

HTAC is characterized by a long hydrophobic alkyl chain (hexadecyl) and a positively charged quaternary ammonium group. This structure allows HTAC to interact with biological membranes, making it a valuable tool in biochemical research.

- Molecular Formula : C₁₆H₃₃ClN

- Molecular Weight : 320.00 g/mol

- Melting Point : 232-237 °C

- Density : 0.887 - 0.892 g/cm³ at 20 °C

HTAC's biological activity primarily stems from its ability to disrupt cellular membranes. It integrates into phospholipid bilayers, altering membrane fluidity and permeability. This property is crucial for:

- Membrane Protein Isolation : HTAC stabilizes proteins outside their native environments, facilitating studies on protein functionality.

- Gene Delivery : It forms micellar complexes with nucleic acids, enhancing their stability during manipulation and delivery into cells.

Antimicrobial Activity

HTAC exhibits significant antimicrobial properties against various microorganisms, including bacteria and fungi. Its mechanism involves:

- Disruption of Membrane Integrity : The positive charge of HTAC interacts electrostatically with the negatively charged components of microbial membranes, leading to cell lysis.

- Case Study : A study demonstrated that HTAC effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings .

Cytotoxicity

While HTAC is effective against pathogens, it also poses cytotoxic risks to mammalian cells. Research indicates that:

- Concentration-Dependent Toxicity : At higher concentrations, HTAC can induce hemolysis in erythrocytes and cytotoxicity in various cell lines.

- Safety Assessments : Studies show that concentrations above 0.25% may lead to significant irritation or toxicity in dermal applications .

Applications in Research

HTAC's unique properties make it suitable for various applications:

-

Biochemical Research :

- Used as a solubilizing agent for membrane proteins.

- Facilitates studies on membrane dynamics and interactions.

- Nanotechnology :

-

Pharmaceutical Formulations :

- Investigated for its role in drug delivery systems, particularly for encapsulating hydrophobic drugs.

Summary of Research Findings

The following table summarizes key research findings regarding HTAC:

| Study | Focus | Findings |

|---|---|---|

| Bartnik & Wingen (1979) | Metabolism | Identified metabolic pathways in rats; low tissue accumulation post-administration. |

| Isoma & Paatero (1981) | Hemolytic Activity | Demonstrated concentration-dependent hemolysis in erythrocytes; significant adsorption to cell membranes. |

| Oblak et al. (2016) | Antimicrobial Efficacy | Showed effective inhibition against E. coli and S. aureus; highlighted membrane disruption as the primary mechanism. |

属性

IUPAC Name |

hexadecyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWHHFRSBJGXCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N.Cl, C19H42ClN | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026901 | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline] | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Water solubility: 440 mg/l at 30 °C | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

112-02-7, 68002-63-1 | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC9PE95IBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hexadecyltrimethylammonium chloride?

A1: this compound has a molecular formula of C19H42ClN and a molecular weight of 320.00 g/mol.

Q2: What spectroscopic techniques are useful for characterizing CTAC?

A2: Several spectroscopic techniques can be used to characterize CTAC, including:* Fourier Transform Infrared (FTIR) spectroscopy: FTIR can identify the presence of specific functional groups in CTAC, such as C-H stretching vibrations around 2931.9 cm-1. []* Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, particularly 1H NMR, can provide information about the molecular conformation of CTAC in various environments, such as micelles. []

Q3: How does the presence of urea affect the thermal behavior of CTAC in aqueous solutions?

A4: Adding urea to aqueous CTAC solutions causes the temperature at which structural transitions occur (as observed by differential scanning calorimetry) to shift to lower temperatures. [] This effect is attributed to the urea molecules disrupting the hydrogen bonding network within the water, thereby influencing the aggregation and clustering of CTAC micelles. []

Q4: Can CTAC act as a catalyst in chemical reactions?

A5: Yes, CTAC has been shown to accelerate the hydrolysis of ATP, particularly at pH 5 and 8, due to its ability to form micelles. [] The acceleration is more pronounced at concentrations below the critical micelle concentration (CMC) of CTAC. []

Q5: How does CTAC influence the chemiluminescence of fluorescein in the presence of horseradish peroxidase (HRP)?

A6: CTAC micelles significantly enhance the intensity of fluorescein chemiluminescence catalyzed by HRP. [] This enhancement is attributed to the electrostatic attraction between the anionic fluorescein molecules and the cationic CTAC micelles, leading to a higher local concentration of fluorescein and more efficient energy transfer from singlet oxygen. []

Q6: How does the counterion affect the viscoelasticity of CTAC solutions upon the addition of sodium salicylate?

A7: The type of counterion in CTAC (chloride or bromide) influences the viscoelasticity enhancement upon adding sodium salicylate. [] This difference stems from the varying dissociation degrees of the counterions, which impacts the electrostatic screening and subsequent micellar growth from rodlike to wormlike structures. []

Q7: How can the stability of epoprostenol be improved?

A8: The presence of CTAC micelles significantly reduces the hydrolysis rate of epoprostenol, even at high pH levels. [] This stabilizing effect is attributed to the partitioning of epoprostenol into the micellar phase and electrostatic repulsion between hydronium ions (responsible for hydrolysis) and the positively charged micellar surface. []

Q8: What are some applications of CTAC in analytical chemistry?

A9: CTAC finds applications in various analytical techniques, including:* High-performance liquid chromatography (HPLC): CTAC can be used as a component of the mobile phase in HPLC to separate inorganic anions like iodate, nitrite, bromide, nitrate, and iodide. []* Chemiluminescence detection: As mentioned earlier, CTAC enhances the chemiluminescence of fluorescein in the presence of HRP, enabling the sensitive detection of hydrogen peroxide. []

Q9: Can CTAC be used to modify clay minerals for material science applications?

A10: Yes, CTAC can modify the surface properties of clay minerals like montmorillonite through ion exchange reactions. [] This modification renders the clay organophilic, enhancing its compatibility with polymers like epoxy resins to create nanocomposites with improved thermal and mechanical properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。